3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid
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Overview
Description
3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime. This intermediate can then undergo cyclization with a suitable reagent like acetic anhydride to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis. For example, employing a metal-free synthetic route can minimize the generation of waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with alcohol groups.
- Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the isoxazole ring.
3-(Trifluoromethyl)phenylacetic acid methyl ester: Contains a methyl ester group instead of the carboxylic acid.
α,α,α-Trifluoro-p-tolylboronic acid: Contains a boronic acid group instead of the isoxazole ring
Uniqueness
3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8F3NO4 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19) |
InChI Key |
JKBQXGJBPJMFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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